What is the CAS number for Ethyl 2-methyl-3-indoleacetate?
What is the CAS number for Ethyl 2-methyl-3-indoleacetate?
An In-depth Technical Guide to Ethyl 2-methyl-3-indoleacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-methyl-3-indoleacetate, a key indole derivative with significant applications in synthetic chemistry and drug discovery. The primary objective is to furnish researchers and drug development professionals with detailed information, encompassing its fundamental chemical and physical properties, established synthesis protocols, and its role as a versatile reactant in the preparation of bioactive compounds. This document emphasizes the causality behind experimental choices and provides actionable protocols, supported by authoritative references, to ensure scientific integrity and reproducibility.
Core Identification and Chemical Properties
Ethyl 2-methyl-3-indoleacetate is an organic compound featuring a core indole scaffold, a bicyclic structure composed of a fused benzene and pyrrole ring.[1] The strategic placement of a methyl group at the 2-position and an ethyl acetate group at the 3-position makes it a valuable intermediate for further chemical modifications.[1]
Chemical Identifiers
A precise identification of chemical compounds is paramount for regulatory compliance, safety, and experimental reproducibility. The Chemical Abstracts Service (CAS) number is a unique numerical identifier assigned to every chemical substance.
Physicochemical Properties
Understanding the physicochemical properties of a compound is critical for designing experimental conditions, including solvent selection, reaction temperatures, and purification methods.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅NO₂ | [4] |
| Molecular Weight | 217.26 g/mol | |
| Appearance | Not specified, likely an oil or low-melting solid | |
| Boiling Point | 195-196 °C at 3.5 mmHg | |
| Density | 1.11 g/mL at 25 °C | |
| Refractive Index | n20/D 1.571 | |
| Flash Point | 110 °C (230 °F) - closed cup | |
| SMILES String | CCOC(=O)Cc1c(C)[nH]c2ccccc12 | |
| InChI Key | SLEXJGHKKHQSDC-UHFFFAOYSA-N |
Synthesis of Ethyl 2-methyl-3-indoleacetate
The synthesis of indole derivatives is a cornerstone of heterocyclic chemistry. The Fischer indole synthesis is a classic and versatile method for preparing indoles from a phenylhydrazine and an aldehyde or ketone. A common route to Ethyl 2-methyl-3-indoleacetate involves the reaction of a phenylhydrazine with a suitable keto-ester.
Fischer Indole Synthesis Approach
A general and effective process involves the reaction of a phenylhydrazine hydrochloride with an appropriate starting material like alkyl γ,γ-dialkoxybutyrate or levulinic acid in the presence of an ethanolic sulfuric acid catalyst to produce the ethyl ester of the desired indole-3-acetic acid.[5] The resulting ester can then be saponified and acidified to yield the corresponding acid if desired.[5]
Experimental Protocol: Synthesis via Fischer Indolization
This protocol is a representative example based on established chemical principles for indole synthesis.
Materials:
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Phenylhydrazine hydrochloride
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Ethyl levulinate (Ethyl 4-oxopentanoate)
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Ethanol, absolute
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Sulfuric acid, concentrated
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Sodium bicarbonate, saturated solution
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Brine
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Anhydrous magnesium sulfate
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Dichloromethane
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenylhydrazine hydrochloride in absolute ethanol.
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Slowly add concentrated sulfuric acid to the solution while cooling in an ice bath.
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To this acidic solution, add ethyl levulinate dropwise.
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Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
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Extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure Ethyl 2-methyl-3-indoleacetate.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of Ethyl 2-methyl-3-indoleacetate.
Caption: Workflow for the synthesis of Ethyl 2-methyl-3-indoleacetate.
Applications in Research and Drug Development
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs.[1] Ethyl 2-methyl-3-indoleacetate serves as a valuable starting material for the synthesis of more complex, biologically active molecules.[1]
Precursor for Bioactive Molecules
The ester functionality of Ethyl 2-methyl-3-indoleacetate is a key reactive handle for further chemical transformations, allowing for the introduction of diverse functional groups.[1]
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HDAC Inhibitors: It is a reactant in the preparation of hydroxamate derivatives that act as Histone Deacetylase (HDAC) inhibitors, which have shown anticancer activity.[3]
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Gastrin/CCK-B Receptor Antagonists: This compound is used in the stereoselective preparation of AG-041R, a potent Gastrin/CCK-B receptor antagonist.[3]
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Antimicrobial Agents: The core structure can be modified to synthesize compounds with potential antimicrobial properties.[6]
Role in Plant Biology
While indole-3-acetic acid (IAA) is a well-known plant hormone (auxin) that regulates plant growth, its ethyl ester, Ethyl indole-3-acetate, is also utilized in agricultural research.[5][7][8] It can serve as a precursor or a more stable analog for studying plant development.[7]
Safety and Handling
Proper handling of all chemical reagents is crucial for laboratory safety.
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Hazard Classification: Ethyl 2-methyl-3-indoleacetate is classified as a warning-level hazard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3]
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Precautionary Measures: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.
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Storage: Store in a well-ventilated place. Keep the container tightly closed. It is classified under storage class 10 for combustible liquids.
Conclusion
Ethyl 2-methyl-3-indoleacetate, identified by CAS number 21909-49-9, is a significant chemical intermediate with a well-defined profile of physicochemical properties. Its synthesis is readily achievable through established methods like the Fischer indole synthesis. The true value of this compound lies in its versatility as a precursor for a wide range of biologically active molecules, including potential anticancer and antimicrobial agents. This guide provides the foundational knowledge for researchers and drug development professionals to effectively and safely utilize Ethyl 2-methyl-3-indoleacetate in their scientific endeavors.
References
- Process of producing indole-3-acetic acids, Google P
-
Ethyl 2-methyl-3-indoleacetate (C13H15NO2) , PubChemLite, [Link]
-
Indole-3-acetic acid , Wikipedia, [Link]
Sources
- 1. Buy Ethyl 2-methyl-3-indoleacetate | 21909-49-9 [smolecule.com]
- 2. 21909-49-9 CAS MSDS (ETHYL 2-METHYL-3-INDOLEACETATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. PubChemLite - Ethyl 2-methyl-3-indoleacetate (C13H15NO2) [pubchemlite.lcsb.uni.lu]
- 5. US2701250A - Process of producing indole-3-acetic acids - Google Patents [patents.google.com]
- 6. 2-甲基吲哚-3-羧酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
